FASN Inhibitory Potency: (R)-Derived HS-79 Is 4.5-Fold More Potent Than (S)-Derived HS-80
When (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is elaborated to the thienopyrimidine derivative HS-79 (R-Fasnall), the resulting compound inhibits tritiated acetate incorporation into lipids with an IC₅₀ of 1.57 μM. The corresponding derivative from the (S)-enantiomer, HS-80 (S-Fasnall), yields an IC₅₀ of 7.13 μM under identical conditions. The racemate Fasnall shows an intermediate IC₅₀ of 5.84 μM. This data originates from a single published study performing direct enantiomer comparison [1].
| Evidence Dimension | Inhibition of tritiated acetate incorporation into lipids (FASN activity) |
|---|---|
| Target Compound Data | IC₅₀ = 1.57 μM (HS-79, derived from (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine) |
| Comparator Or Baseline | IC₅₀ = 7.13 μM (HS-80, derived from (S)-enantiomer CAS 713141-64-1); IC₅₀ = 5.84 μM (Fasnall racemate CAS 69478-77-9) |
| Quantified Difference | 4.5-fold greater potency for R-derived compound vs S-derived compound; 3.7-fold vs racemate |
| Conditions | BT474 HER2+ breast cancer cells; tritiated acetate incorporation assay; mean ± SEM reported |
Why This Matters
For FASN-targeted drug discovery programs, selecting the (R)-enantiomer building block ensures access to the more potent HS-79 scaffold, avoiding a 4.5-fold activity penalty that would confound SAR interpretation and reduce therapeutic window.
- [1] Alwarawrah Y, et al. Cell Chemical Biology, 2016, 23(6), 678-688. Figure 2D. PMCID: PMC6443244. View Source
